molecular formula C7H3ClN2O B8773219 3-Chloro-5-formylpicolinonitrile

3-Chloro-5-formylpicolinonitrile

Cat. No.: B8773219
M. Wt: 166.56 g/mol
InChI Key: XOQSRKKAUPXGHF-UHFFFAOYSA-N
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Description

3-Chloro-5-formylpicolinonitrile is a pyridine derivative featuring a chlorine atom at position 3, a formyl group at position 5, and a nitrile group at position 2. Its molecular formula is C₇H₃ClN₂O, with a molecular weight of 166.5 g/mol. The compound’s structure combines electron-withdrawing groups (Cl, CN, CHO), making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. The nitrile and aldehyde functionalities enable diverse reactions, such as nucleophilic additions, condensations, and cyclizations.

Properties

Molecular Formula

C7H3ClN2O

Molecular Weight

166.56 g/mol

IUPAC Name

3-chloro-5-formylpyridine-2-carbonitrile

InChI

InChI=1S/C7H3ClN2O/c8-6-1-5(4-11)3-10-7(6)2-9/h1,3-4H

InChI Key

XOQSRKKAUPXGHF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Cl)C#N)C=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-Chloro-5-formylpicolinonitrile with structurally related pyridine derivatives:

Compound Name Molecular Formula Substituents (Position) Key Functional Groups Applications Reference
This compound (Target) C₇H₃ClN₂O Cl (3), CHO (5), CN (2) Nitrile, Aldehyde Bifunctional synthetic intermediate N/A
3-Amino-5-chloropicolinonitrile C₆H₄ClN₃ NH₂ (3), Cl (5), CN (2) Nitrile, Amine Agrochemical precursors
Methyl 3-chloro-5-formylpicolinate C₈H₆ClNO₃ Cl (3), CHO (5), COOCH₃ (2) Ester, Aldehyde Carboxylic acid synthesis
3-Chloro-5-(trifluoromethyl)picolinonitrile C₇H₂ClF₃N₂ Cl (3), CF₃ (5), CN (2) Nitrile, Trifluoromethyl Pharmaceuticals
3-Chloro-5-(dioxaborolan-2-yl)picolinonitrile C₁₂H₁₄BClN₂O₂ Cl (3), B(O)(C₄H₈) (5), CN (2) Nitrile, Boronate ester Cross-coupling reactions
3-Amino-5-chloropicolinonitrile (C₆H₄ClN₃)
  • Key Features: The amino group at position 3 enhances nucleophilicity, enabling reactions like acylation or diazotization.
  • Applications : Used in agrochemical synthesis, where the amine can form imine or urea derivatives .
Methyl 3-chloro-5-formylpicolinate (C₈H₆ClNO₃)
  • Key Features : The methyl ester at position 2 allows hydrolysis to carboxylic acids, while the aldehyde supports condensation reactions.
  • Applications : Serves as a precursor for carboxylate-containing pharmaceuticals or polymers .
3-Chloro-5-(trifluoromethyl)picolinonitrile (C₇H₂ClF₃N₂)
  • Key Features : The trifluoromethyl group increases metabolic stability and lipophilicity.
  • Applications : Widely used in drug development for its resistance to oxidative degradation .
3-Chloro-5-(dioxaborolan-2-yl)picolinonitrile (C₁₂H₁₄BClN₂O₂)
  • Key Features : The boronate ester facilitates Suzuki-Miyaura cross-coupling reactions.
  • Applications : Critical in synthesizing biaryl structures for pharmaceuticals and materials science .

Physical and Electronic Properties

  • Solubility :
    • The target compound’s nitrile and aldehyde groups likely confer moderate solubility in polar aprotic solvents (e.g., DMF).
    • Methyl 3-chloro-5-formylpicolinate’s ester group enhances solubility in organic solvents like ethyl acetate .
  • Stability :
    • Aldehyde-containing compounds (Target, ) require inert storage to prevent oxidation.
    • The boronate ester () is moisture-sensitive and requires anhydrous handling.

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